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Compound of Interest

2-(4-
Compound Name: ) _
(Dimethylamino)phenyl)ethanol

Cat. No.: B1583679

An Application Guide to 2-(4-(Dimethylamino)phenyl)ethanol in Medicinal Chemistry:
Synthesis, Scaffolding, and Strategy

Introduction: Unveiling a Versatile Phenethylamine
Building Block

In the landscape of medicinal chemistry, the phenethylamine scaffold is a privileged structure,
forming the backbone of numerous neurotransmitters and pharmacologically active agents.
Within this class, 2-(4-(dimethylamino)phenyl)ethanol emerges as a particularly versatile and
strategic building block. Its structure uniquely combines three key functional moieties: a primary
alcohol, a tertiary benzylic amine, and a strongly electron-rich aromatic ring. This trifecta of
reactivity allows for precise and divergent molecular elaboration, making it an invaluable
starting point for developing novel therapeutics.

The presence of the N,N-dimethyl group not only modulates the electronic character of the
phenyl ring but also significantly influences the molecule's basicity and pharmacokinetic profile.
The primary alcohol serves as a convenient handle for introducing a wide array of
functionalities through esterification, etherification, or conversion to other leaving groups. This
guide provides an in-depth exploration of the chemical properties, strategic applications, and
detailed synthetic protocols involving 2-(4-(dimethylamino)phenyl)ethanol, designed for
researchers and scientists in drug discovery and development.
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Physicochemical Properties and Reactivity Profile

A thorough understanding of the molecule's intrinsic properties is fundamental to its effective
use in synthesis. The interplay between its functional groups dictates its reactivity and handling

characteristics.
Property Value Reference(s)
CAS Number 50438-75-0 (11121131141
Molecular Formula C10H1sNO [1][2][5]
Molecular Weight 165.23 g/mol [2][5]
Appearance Solid
Melting Point 54-59 °C [2]
Boiling Point 284.5 °C at 760 mmHg [2]
Density 1.047 g/cm3 [2]

The reactivity of 2-(4-(dimethylamino)phenyl)ethanol can be rationalized by considering its
three primary functional regions:

e The Primary Alcohol (-OH): As the most versatile functional handle, the hydroxyl group can
readily undergo O-alkylation to form ethers or acylation to form esters, connecting the core
scaffold to other pharmacophores or modifying moieties.

o The Tertiary Amine (-N(CHs)2): This group imparts basicity to the molecule, crucial for
forming salts to improve solubility and for key drug-receptor interactions (e.g., ionic bonds).
Its nucleophilic character allows for quaternization, and it strongly activates the aromatic ring.

o The Phenyl Ring: The para-dimethylamino substituent is a powerful electron-donating group,
which activates the aromatic ring toward Electrophilic Aromatic Substitution (EAS), primarily
directing incoming electrophiles to the ortho positions (C-3 and C-5).
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Reactivity Sites of 2-(4-(Dimethylamino)phenyl)ethanol
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Key reactive centers and associated chemical transformations.

Core Applications in Medicinal Chemistry

The structural framework of 2-(4-(dimethylamino)phenyl)ethanol is leveraged across several
therapeutic areas, primarily due to the favorable pharmacology of the N,N-
dimethylphenethylamine core.

Scaffolding for Central Nervous System (CNS) Agents

The phenethylamine skeleton is a classic pharmacophore for interacting with monoaminergic
systems in the brain. The N,N-dimethyl derivative has been identified as an agonist at the
Trace Amine-Associated Receptor 1 (TAAR1), a receptor that modulates neurotransmitter
systems like dopamine and serotonin.[6] This makes the scaffold a valuable starting point for
developing novel modulators for psychiatric and neurological disorders. Furthermore, related
structures are known substrates for Monoamine Oxidase-B (MAO-B), an enzyme involved in
dopamine metabolism, suggesting its utility in designing enzyme inhibitors or substrates for
neurodegenerative diseases.[6]

Precursor Motif for Antidepressants

The structural motif is a cornerstone of the blockbuster antidepressant Venlafaxine, a
Serotonin-Norepinephrine Reuptake Inhibitor (SNRI). While industrial syntheses of Venlafaxine
often start from different materials, the 1-(phenyl)-2-(dimethylamino)ethane core is the essential
pharmacophore responsible for its dual reuptake inhibition.[7][8] The principles learned from
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Venlafaxine's structure-activity relationship (SAR) can be applied to new designs originating
from 2-(4-(dimethylamino)phenyl)ethanol to create novel SNRIs or other monoamine
transporter inhibitors.

Development of Opioid Receptor Modulators

The phenethylamine backbone is also integral to the structure of certain opioid receptor
ligands. The functionality of 2-(4-(dimethylamino)phenyl)ethanol allows for its elaboration
into more complex structures that can target mu (u), delta (8), or kappa (k) opioid receptors.[9]
[10] Research has shown that ethanol itself can modulate opioid receptor signaling, suggesting
that small molecules with an ethanol-like moiety might influence receptor function.[11] This
scaffold can be used to develop biased agonists or allosteric modulators, which promise pain
relief with fewer side effects compared to traditional opioids.[12]

Building Block for Radiopharmaceuticals

The demand for targeted molecular imaging agents for Positron Emission Tomography (PET)
and Single Photon Emission Computed Tomography (SPECT) is growing.[13] The 2-(4-
(dimethylamino)phenyl)ethanol scaffold is an attractive precursor for radiopharmaceuticals
for several reasons.[14][15] The tertiary amine can be a site for radiolabeling with 11C-methyl
iodide, or the molecule can be derivatized to incorporate chelators for radiometals. Its inherent
ability to cross the blood-brain barrier makes it a promising platform for developing PET tracers
for neuroreceptors.[16]
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Structure-application relationships for the core scaffold.

Detailed Application Protocols

The following protocols provide step-by-step methodologies for key synthetic transformations,
designed to be robust and reproducible.

Protocol 1: Fischer Esterification of the Primary Alcohol

Principle: This protocol describes the acid-catalyzed reaction between the primary alcohol of
the building block and a carboxylic acid to form an ester. The reaction is an equilibrium, driven
to completion by using an excess of one reagent or by removing water.[17]

Materials and Reagents:
e 2-(4-(Dimethylamino)phenyl)ethanol (1.0 eq)
o Carboxylic acid of choice (e.g., Acetic Acid, 1.2 eq)

o Concentrated Sulfuric Acid (H2SOa4, catalytic, ~5 mol%)
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e Anhydrous Toluene or Methanol as solvent

e Saturated sodium bicarbonate (NaHCOs) solution

e Brine (saturated NaCl solution)

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

o Ethyl acetate (EtOAC)

o Standard glassware for reflux, magnetic stirrer, heating mantle, separatory funnel, rotary
evaporator.

Procedure:

e To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(4-
(dimethylamino)phenyl)ethanol (e.g., 1.65 g, 10 mmol) and the chosen carboxylic acid (12
mmol).

e Add anhydrous toluene (50 mL). If using a low-boiling carboxylic acid, an excess of the acid
can be used as the solvent.

e Slowly and cautiously add concentrated sulfuric acid (e.g., 0.05 mL) to the stirring mixture.

o Heat the reaction mixture to reflux (approx. 110°C for toluene) and maintain for 4-16 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Once the reaction is complete, cool the mixture to room temperature.

 Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel.

o Carefully wash the organic layer with saturated NaHCOs solution (2 x 30 mL) to neutralize
the acid catalyst. Caution: CO2 evolution may cause pressure buildup.

» Wash the organic layer with brine (1 x 30 mL).

» Dry the organic layer over anhydrous MgSOu4, filter, and concentrate the solvent under
reduced pressure using a rotary evaporator.
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 Purify the crude product by flash column chromatography on silica gel, typically using a
hexane/ethyl acetate gradient.

Characterization:

* 1H NMR: Appearance of new signals corresponding to the acyl moiety and a downfield shift
of the methylene protons adjacent to the newly formed ester oxygen (-CH2-O-C=0) to ~4.2-
4.4 ppm.

» IR: Appearance of a strong C=0 stretch at ~1735 cm~*. Disappearance of the broad O-H
stretch from the starting material.

e Mass Spec: Observation of the correct molecular ion peak for the expected ester product.

Protocol 2: Williamson Ether Synthesis for O-Alkylation

Principle: This protocol details the formation of an ether by reacting the alkoxide of 2-(4-
(dimethylamino)phenyl)ethanol with an alkyl halide. This is an Sn2 reaction that works best
with primary alkyl halides.
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Workflow for the Williamson Ether Synthesis protocol.
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Materials and Reagents:

2-(4-(Dimethylamino)phenyl)ethanol (1.0 eq)

e Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)

e Primary alkyl halide (e.g., lodomethane or Benzyl bromide, 1.1 eq)
e Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

o Ethyl acetate (EtOAc), Water, Brine

o Anhydrous magnesium sulfate (MgSOa)

 Inert atmosphere setup (Nitrogen or Argon)

Procedure:

e Wash sodium hydride (1.1 eq) with anhydrous hexanes to remove the mineral oil and
carefully decant the hexanes under an inert atmosphere.

e To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add the washed
NaH and suspend it in anhydrous THF (30 mL).

e Cool the suspension to 0°C using an ice bath.

e Dissolve 2-(4-(dimethylamino)phenyl)ethanol (1.0 eq, e.g., 1.65 g, 10 mmol) in anhydrous
THF (20 mL) and add it dropwise to the NaH suspension via a syringe or dropping funnel.
Caution: Hydrogen gas is evolved.

o After the addition is complete, remove the ice bath and stir the mixture at room temperature
for 30-60 minutes until gas evolution ceases.

e Cool the mixture back to 0°C and add the alkyl halide (1.1 eq) dropwise.

 Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction
progress by TLC.
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e Once complete, cool the reaction to 0°C and carefully quench by the slow, dropwise addition
of water to destroy any excess NaH.

» Dilute with more water and extract the product with ethyl acetate (3 x 40 mL).

o Combine the organic layers, wash with brine, dry over anhydrous MgSOQa, filter, and
concentrate under reduced pressure.

» Purify the crude product by flash column chromatography.
Characterization:

e 1H NMR: Disappearance of the alcohol proton signal. Appearance of new signals
corresponding to the added alkyl group. The methylene protons adjacent to the ether oxygen
(-CH2-0O-R) will typically appear around 3.5-3.7 ppm.

» |IR: Disappearance of the broad O-H stretch. Appearance of a C-O ether stretch around
1100-1250 cm~1.

e Mass Spec: Observation of the correct molecular ion peak for the expected ether product.

Conclusion

2-(4-(Dimethylamino)phenyl)ethanol stands out as a high-value building block in modern
medicinal chemistry. Its pre-installed dimethylamino-phenethyl core provides a direct entry
point into CNS-active chemical space, while the strategically placed primary alcohol offers a
reliable handle for diversification and scaffold hopping. By leveraging the distinct reactivity of its
functional groups, researchers can efficiently generate libraries of novel compounds for
screening against a wide range of biological targets, from neurotransmitter transporters to
opioid receptors and beyond. The protocols and strategies outlined in this guide serve as a
foundational toolkit for harnessing the full synthetic potential of this versatile molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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